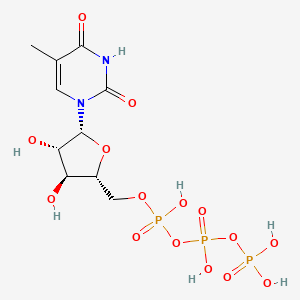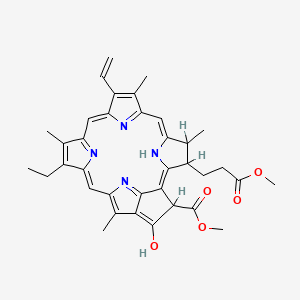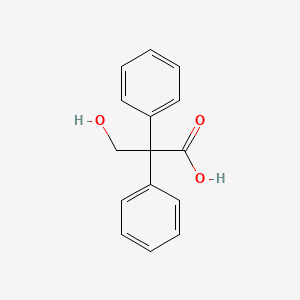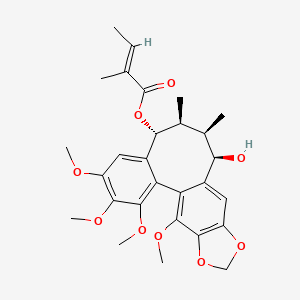
ジフェンゾコート
概要
説明
Difenzoquat is a quaternary ammonium salt that is used as a surfactant, detergent, wetting agent, and dye carrier. It is also used in the production of agrochemicals, pharmaceuticals, and cosmetics. Difenzoquat is a highly effective and safe surfactant, making it a popular choice for many applications.
科学的研究の応用
雑草防除
ジフェンゾコートは、野生オーツの防除に使用される除草剤です {svg_1}. 日中の4時間間隔で適用すると効果的であることがわかりました {svg_2}. 野生オーツの防除におけるジフェンゾコートの有効性は、1日の特定の時間帯に適用した場合に著しく高くなりました {svg_3}.
環境条件の影響
ジフェンゾコートの有効性は、温度や湿度などの環境条件の影響を受けます {svg_4}. 圃場実験では、ジフェンゾコートの植物毒性は、処理時の温度とともに増加しました {svg_5}.
植物の成長への影響
ジフェンゾコートは、発芽後処理の5日後に野生オーツの苗の高さおよび新鮮重量を有意に減少させることが観察されました {svg_6}.
細胞膜透過性
ジフェンゾコートは、12時間の暴露後に野生オーツの細胞膜透過性を用量依存的に増加させます {svg_7}. これは、さまざまな物質が細胞膜透過性に与える影響を研究するために使用できる可能性があります。
超微細構造への影響
ジフェンゾコートは、野生オーツの超微細構造に変化を引き起こし、液胞膜および細胞膜の破壊、ミトコンドリアおよび葉緑体の損傷、葉緑体の形状および内容物の変化などがあります {svg_8}. これらの影響は、物質が植物細胞構造に与える影響を研究するために役立ちます。
野生種における耐性
一部の野生種は、ジフェンゾコートに対して耐性を示していることがわかりました {svg_9}. これは、野生植物集団における除草剤耐性の研究に使用できます。
作用機序
The mechanism of action of Difenzoquat is not fully known, but it appears to have both paraquat-like contact activity and systemic growth-inhibition activity . Some proposed mechanisms of action include inhibition of nucleic acid synthesis, photosynthesis and ATP production, potassium absorption, and phosphorous incorporation into phospholipids and DNA .
Safety and Hazards
Difenzoquat is classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Dermal (Category 3), H311, Short-term (acute) aquatic hazard (Category 1), H400, and Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects .
将来の方向性
The future directions of Difenzoquat research could involve further understanding its mechanism of action and improving its effectiveness. For instance, research has been conducted to determine the influence of the time of day at application on Difenzoquat’s effectiveness . Additionally, the development of new technologies for the analysis of Difenzoquat could also be a future direction .
生化学分析
Biochemical Properties
Difenzoquat plays a significant role in biochemical reactions, particularly in disrupting cellular structures and functions in target plants. It interacts with various enzymes, proteins, and other biomolecules. The primary biochemical interaction of difenzoquat is with the cell membrane, where it increases permeability, leading to electrolyte leakage . This interaction disrupts the tonoplast and plasmalemma, causing secondary effects on mitochondria and chloroplasts . The herbicide’s action results in the accumulation and subsequent disappearance of starch granules, swelling of frets, fusion of granal thylakoids, and clumping of ribosomes .
Cellular Effects
Difenzoquat has profound effects on various types of cells and cellular processes. In wild oats, it significantly reduces seedling height and fresh weight within five days of post-emergence treatment . The herbicide causes a dose-dependent increase in cell membrane permeability, leading to visible symptoms such as swollen guard cells and ultrastructural changes . These changes include damage to mitochondria and chloroplasts, which are critical for cellular metabolism and energy production . The disruption of these organelles affects cell signaling pathways, gene expression, and overall cellular function.
Molecular Mechanism
The molecular mechanism of difenzoquat involves its interaction with cell membranes and organelles. Difenzoquat binds to the cell membrane, increasing its permeability and causing electrolyte leakage . This binding disrupts the tonoplast and plasmalemma, leading to secondary damage to mitochondria and chloroplasts . The herbicide inhibits the normal function of these organelles, resulting in the accumulation of starch granules, swelling of frets, and fusion of granal thylakoids . These molecular interactions ultimately lead to cell death and the effective control of wild oats.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difenzoquat change over time. The herbicide’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that difenzoquat causes significant ultrastructural changes within 12 hours of exposure, with visible symptoms appearing after five days . The primary effect is the disruption of the tonoplast and plasmalemma, followed by secondary damage to mitochondria and chloroplasts . Over time, the herbicide’s impact on cellular function becomes more pronounced, leading to cell death and the effective control of target plants.
Dosage Effects in Animal Models
The effects of difenzoquat vary with different dosages in animal models. Higher doses of the herbicide result in more severe cellular damage and toxicity. In wild oats, a dose-dependent increase in cell membrane permeability and ultrastructural changes have been observed . At high doses, difenzoquat causes significant damage to mitochondria and chloroplasts, leading to cell death . The herbicide’s effects at lower doses are less pronounced, with minimal impact on cellular function and metabolism.
Metabolic Pathways
Difenzoquat is involved in several metabolic pathways, primarily affecting the metabolism of target plants. The herbicide disrupts the normal function of mitochondria and chloroplasts, leading to changes in metabolic flux and metabolite levels . Difenzoquat causes the accumulation and subsequent disappearance of starch granules, swelling of frets, and fusion of granal thylakoids . These changes affect the overall metabolic balance of the plant, leading to cell death and the effective control of wild oats.
Transport and Distribution
Within cells and tissues, difenzoquat is transported and distributed through various mechanisms. The herbicide interacts with transporters and binding proteins that facilitate its movement across cell membranes . Difenzoquat’s increased cell membrane permeability allows it to accumulate in specific cellular compartments, such as mitochondria and chloroplasts . This accumulation leads to the disruption of these organelles and the subsequent cellular damage observed in treated plants.
Subcellular Localization
Difenzoquat’s subcellular localization plays a crucial role in its activity and function. The herbicide targets specific compartments and organelles within the cell, such as mitochondria and chloroplasts . Difenzoquat’s interaction with these organelles leads to significant ultrastructural changes, including the accumulation of starch granules, swelling of frets, and fusion of granal thylakoids . These changes disrupt the normal function of the organelles, leading to cell death and the effective control of wild oats.
特性
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGPXIPGGRQBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043965 | |
| Record name | Difenzoquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49866-87-7 | |
| Record name | Difenzoquat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49866-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenzoquat [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenzoquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENZOQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)



![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)


![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)